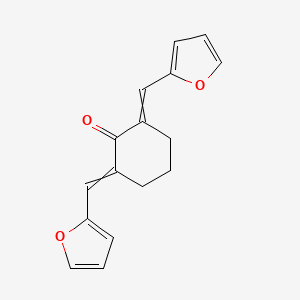
2,6-Bis(2-furylmethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one: is an organic compound with the molecular formula C₁₆H₁₄O₃ . It is characterized by the presence of two furan rings attached to a cyclohexanone core through methylene bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan rings in 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions
Major Products:
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry:
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine:
Research has shown that furan derivatives, including 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one, exhibit potential antibacterial and antifungal activities. This makes them candidates for the development of new antimicrobial agents .
Industry:
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions .
Mécanisme D'action
The mechanism of action of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one in biological systems involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is similar to other furan derivatives that exhibit antimicrobial properties .
Comparaison Avec Des Composés Similaires
- 2,5-bis[(furan-2-yl)methylidene]cyclopentan-1-one
- 2,4-bis[(furan-2-yl)methylidene]cyclohexan-1-one
- 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one
Uniqueness:
2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is unique due to its specific structural arrangement, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of two furan rings attached to a cyclohexanone core through methylene bridges imparts unique electronic and steric properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2 |
Clé InChI |
KWHQMDCQGGHVJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
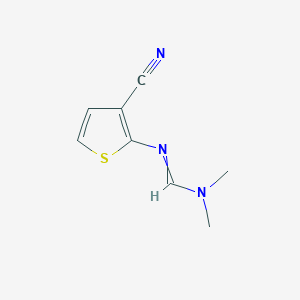
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
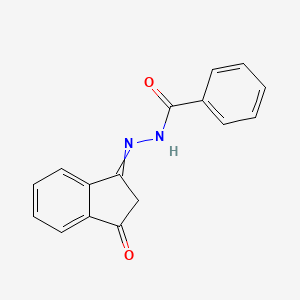
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
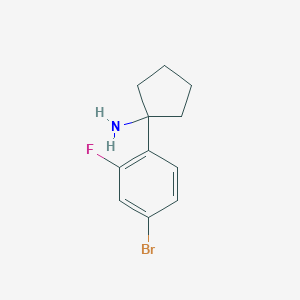
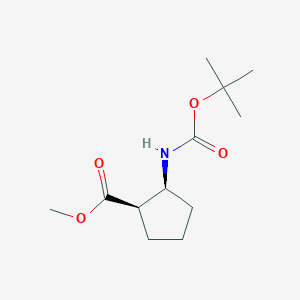
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
